molecular formula C17H22N2 B12717161 2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline CAS No. 87602-55-9

2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline

Cat. No.: B12717161
CAS No.: 87602-55-9
M. Wt: 254.37 g/mol
InChI Key: PFTJCWBXHOCDHM-UHFFFAOYSA-N
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Description

2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the piperidine ring in this compound adds to its pharmacological significance, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,8-dimethylquinoline with 2-methylpiperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

Scientific Research Applications

2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The piperidine ring enhances its binding affinity and specificity, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,8-Dimethylquinoline: Lacks the piperidine ring, resulting in different biological activities.

    4-(2-Methyl-1-piperidinyl)quinoline: Similar structure but different substitution pattern, leading to variations in its chemical and biological properties.

Uniqueness

2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline is unique due to the presence of both the dimethylquinoline and piperidine moieties, which contribute to its distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

87602-55-9

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

2,8-dimethyl-4-(2-methylpiperidin-1-yl)quinoline

InChI

InChI=1S/C17H22N2/c1-12-7-6-9-15-16(11-13(2)18-17(12)15)19-10-5-4-8-14(19)3/h6-7,9,11,14H,4-5,8,10H2,1-3H3

InChI Key

PFTJCWBXHOCDHM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=CC(=NC3=C(C=CC=C23)C)C

Origin of Product

United States

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